3-Amino-2-bromo-5-methylpyridine is a chemical compound that can be synthesized from various starting materials. One common method involves the reaction of 2-amino-5-methylaniline with bromine in the presence of a catalyst [].
-Amino-2-bromo-5-methylpyridine is a versatile building block used in the synthesis of various other molecules with potential applications in scientific research, including:
3-Amino-2-bromo-5-methylpyridine is an organic compound with the molecular formula C₆H₇BrN₂. It features a pyridine ring substituted with an amino group and a bromine atom, making it a valuable intermediate in various chemical syntheses. The compound is characterized by its light yellow solid appearance and has a melting point of approximately 108-109 °C . Its CAS number is 34552-14-2, and it is recognized for its role in pharmaceutical applications and as a building block in organic synthesis.
The biological activity of 3-Amino-2-bromo-5-methylpyridine has been explored in various studies. It exhibits:
Its toxicity profile indicates that it can be harmful if ingested or if it comes into contact with skin, necessitating careful handling .
The synthesis of 3-Amino-2-bromo-5-methylpyridine typically involves multi-step reactions:
These methods allow for the production of high-purity compounds suitable for further chemical applications.
3-Amino-2-bromo-5-methylpyridine finds applications in several fields:
Several compounds share structural similarities with 3-Amino-2-bromo-5-methylpyridine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Amino-2-chloro-5-methylpyridine | C₆H₇ClN₂ | Contains chlorine instead of bromine; used similarly in pharmaceuticals. |
4-Amino-2-bromo-5-methylpyridine | C₆H₇BrN₂ | Substituted at the fourth position; exhibits different biological activities. |
3-Amino-5-bromo-pyridine | C₅H₅BrN₂ | Lacks the methyl group; simpler structure affecting reactivity. |
The uniqueness of 3-Amino-2-bromo-5-methylpyridine lies in its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological properties. This distinct arrangement allows it to serve as a versatile intermediate in organic synthesis while providing specific antimicrobial and potential anticancer activities not observed in other similar compounds.